8-Chloroquinoline-6,7-diamine
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Overview
Description
8-Chloroquinoline-6,7-diamine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biology, and industrial processes. The presence of chlorine and amine groups on the quinoline ring enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-6,7-diamine typically involves the chlorination of quinoline followed by amination. One common method starts with the chlorination of quinoline to form 8-chloroquinoline. This intermediate is then subjected to amination using reagents such as ammonia or amines under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoline-6,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
8-Chloroquinoline-6,7-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating diseases like malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloroquinoline-6,7-diamine involves its interaction with biological targets such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerase in Plasmodium species, preventing the conversion of heme to hemozoin, thereby killing the parasite . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
Comparison with Similar Compounds
- 4,7-Dichloroquinoline
- 7-Chloroquinoline-4-amine
- 8-Aminoquinoline
Comparison: 8-Chloroquinoline-6,7-diamine is unique due to the presence of both chlorine and amine groups at specific positions on the quinoline ring. This structural feature enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it exhibits distinct biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
261764-97-0 |
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Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
8-chloroquinoline-6,7-diamine |
InChI |
InChI=1S/C9H8ClN3/c10-7-8(12)6(11)4-5-2-1-3-13-9(5)7/h1-4H,11-12H2 |
InChI Key |
QCJVMPMNUUGBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2N=C1)Cl)N)N |
Origin of Product |
United States |
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